5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenylimidazo[1,2-a]pyridine as a starting material, which is then subjected to formylation reactions using reagents such as DMF and POCl3 . Another approach includes the use of trifluoromethylating agents in the presence of catalysts to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of functional groups. The use of metal-free oxidation and photocatalysis strategies has also been explored for the large-scale production of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and trifluoromethylating agents like trifluoromethyl sulfonium ylides .
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the trifluoromethyl group.
Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern, used in various pharmaceutical applications.
2-Trifluoromethylimidazo[1,2-a]pyridine: A derivative with the trifluoromethyl group at a different position, exhibiting distinct chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group at the 5-position of the imidazo[1,2-a]pyridine scaffold imparts unique chemical reactivity and biological activity to 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This structural feature enhances its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-4-6(5-15)14(7)8/h1-5H |
InChI Key |
JJRBWGJBKCNQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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